molecular formula C9H11NO2 B14522007 1-(3,4-Dimethoxyphenyl)methanimine CAS No. 62334-34-3

1-(3,4-Dimethoxyphenyl)methanimine

Cat. No.: B14522007
CAS No.: 62334-34-3
M. Wt: 165.19 g/mol
InChI Key: KQDCZXLMUYXVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)methanimine is an organic compound characterized by the presence of a methanimine group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)methanimine can be synthesized through several methods. One common approach involves the condensation reaction between 3,4-dimethoxybenzaldehyde and an amine under acidic or basic conditions. The reaction typically proceeds as follows:

    Step 1: 3,4-Dimethoxybenzaldehyde is reacted with an amine (e.g., methylamine) in the presence of an acid catalyst (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).

    Step 2: The resulting imine is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxyphenethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)methanimine can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound.

    Mescaline: A related compound with additional methoxy groups on the phenyl ring.

Properties

CAS No.

62334-34-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C9H11NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6,10H,1-2H3

InChI Key

KQDCZXLMUYXVED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.